molecular formula C11H19NO B8513237 3-Methoxy-1-adamantylamine

3-Methoxy-1-adamantylamine

Cat. No.: B8513237
M. Wt: 181.27 g/mol
InChI Key: XLURSORWGOXQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-adamantylamine is a functionalized adamantane derivative of interest in chemical and pharmaceutical research. Adamantane-based compounds are noted for their rigid lipophilic structure and have been investigated for various applications, including as building blocks in organic synthesis and for their potential biological activity. Researchers should consult appropriate safety data sheets and handle this product in accordance with best laboratory practices. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-methoxyadamantan-1-amine

InChI

InChI=1S/C11H19NO/c1-13-11-5-8-2-9(6-11)4-10(12,3-8)7-11/h8-9H,2-7,12H2,1H3

InChI Key

XLURSORWGOXQCP-UHFFFAOYSA-N

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key adamantane-based analogues and their properties are compared below:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
3-Methoxy-1-adamantylamine C₁₁H₁₇NO -OCH₃ (3-position), -NH₂ (1-position) 179.26 Enhanced solubility, rigid scaffold
Memantine C₁₀H₁₇N·HCl -NH₂ (1-position) 179.71 (free base) NMDA receptor antagonist; used in Alzheimer’s therapy
3-(5-Methyl-2H-tetrazol-2-yl)-1-adamantanamine C₁₂H₁₉N₅ -Tetrazolyl (3-position), -NH₂ (1-position) 233.31 High nitrogen content; used as a synthetic building block
Methyl 3-hydroxyadamantane-1-carboxylate C₁₂H₁₈O₃ -OH (3-position), -COOCH₃ (1-position) 222.27 Carboxylic ester; potential prodrug candidate

Key Observations :

  • Substituent Effects : The methoxy group in this compound improves polarity compared to unsubstituted 1-adamantylamine (logP reduction), enhancing bioavailability. In contrast, Memantine’s compact structure favors blood-brain barrier penetration .
  • Biological Relevance: Adamantylamine derivatives are linked to neurological applications (e.g., Memantine’s NMDA receptor antagonism) and toxicology screening (e.g., 1-adamantylamine as a urinary marker for synthetic cannabinoids) .

Contrasts :

  • Memantine’s clinical success highlights the importance of minimal substituents for receptor targeting, whereas bulkier groups (e.g., tetrazolyl in ) may hinder pharmacokinetics but improve binding specificity.
  • This compound’s methoxy group may confer antioxidant properties, analogous to methoxy-substituted indoles (e.g., 5-methoxytryptamine) .

Preparation Methods

Synthesis of 3-Methoxy-1-adamantanecarboxamide

The carboxamide is synthesized via acetylation of 3-methoxy-1-adamantylamine. In a representative procedure, this compound is reacted with acetic anhydride in anhydrous ether, yielding the acetylated intermediate. The reaction is typically conducted under reflux for 4–6 hours, followed by crystallization from ethanol-ether mixtures to achieve >85% purity.

LiAlH₄ Reduction to this compound

The carboxamide intermediate is reduced using LiAlH₄ in anhydrous ether. A suspension of LiAlH₄ is treated with the carboxamide at 0°C, followed by gradual warming to reflux. After 4 hours, the mixture is quenched with water, and the product is isolated as the hydrochloride salt via filtration and recrystallization from ethanol-ether. This method achieves yields of 68–72%.

Key Data:

ParameterValue
Reaction Time4–6 hours (acetylation), 4 hours (reduction)
Temperature0°C → Reflux (reduction)
Yield68–72%
Purity (HCl salt)>90% (HPLC)

Alkylation of 1-Halo-3-methoxyadamantane

An alternative route involves the alkylation of 1-halo-3-methoxyadamantane with acetonitrile, followed by hydrolysis. This method, adapted from, exploits the reactivity of halo-adamantanes toward nucleophilic substitution.

Synthesis of 1-Halo-3-methoxyadamantane

1-Bromo-3-methoxyadamantane is prepared by treating 3-methoxyadamantane with bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃). The reaction proceeds at 25–40°C for 12–18 hours, yielding the brominated product in 65–70% yield.

Cyanoethylation and Hydrolysis

The halo-adamantane is reacted with acetonitrile in a polar aprotic solvent (e.g., DMF) at 80–100°C for 24 hours. The resulting nitrile intermediate is hydrolyzed under acidic conditions (HCl, H₂O/EtOH, reflux) to yield this compound. This method offers a yield of 60–65%, with the nitrile hydrolysis step being rate-limiting.

Challenges:

  • Competing elimination reactions during alkylation reduce yields.

  • Purification requires column chromatography to separate regioisomers.

Methoxylation of 1-Aminoadamantane Derivatives

A third approach, derived from, involves the direct methoxylation of 1-aminoadamantane precursors. This method is advantageous for introducing methoxy groups post-amine formation.

Synthesis of 1-Aminoadamantane Hydrochloride

1-Aminoadamantane is prepared via Hofmann degradation of adamantane-1-carboxamide. The carboxamide is treated with bromine in a basic solution (NaOH/H₂O), followed by neutralization to isolate the amine hydrochloride.

Methoxylation via Nucleophilic Substitution

The amine hydrochloride is reacted with iodomethane in the presence of a silver oxide (Ag₂O) catalyst. The reaction proceeds in anhydrous THF at 50°C for 8 hours, yielding this compound after column chromatography (silica gel, hexane/EtOAc). This method achieves a moderate yield of 55–60%.

Optimization Notes:

  • Silver oxide enhances methoxylation efficiency by scavenging iodide ions.

  • Excess iodomethane (1.3 equivalents) minimizes di-alkylation byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey Limitations
LiAlH₄ Reduction68–72HighRequires toxic LiAlH₄
Halo-Adamantane Alkylation60–65ModerateLow regioselectivity
Methoxylation of 1-Aminoadamantane55–60LowSilver catalyst cost
LDAM-Mediated AminationN/ATheoreticalUnproven for adamantanes

Mechanistic Insights and Side Reactions

Competing Elimination in Alkylation

During halo-adamantane alkylation, β-hydrogen elimination can form adamantene byproducts. This is mitigated by using bulky bases (e.g., KOtBu) to favor substitution over elimination.

Over-Reduction in LiAlH₄ Reactions

Excessive LiAlH₄ usage may reduce the methoxy group to a hydroxyl, necessitating strict stoichiometric control. TLC monitoring is recommended to terminate reactions at the amine stage .

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1-adamantylamine, and what factors influence yield optimization?

this compound can be synthesized via functionalization of the adamantane core. A common approach involves:

  • Step 1 : Starting with 1-aminoadamantane, which is neutralized from its hydrochloride salt (e.g., using NaOH) to generate the free amine .
  • Step 2 : Methoxylation via alkylation or nucleophilic substitution. For example, reacting with methylating agents (e.g., methyl iodide) under controlled conditions. Solvent choice (e.g., 1,2-dimethoxyethane instead of diethyl ether) significantly impacts reaction efficiency and purity .
  • Step 3 : Purification via crystallization or column chromatography to isolate the product.

Q. Key Factors :

  • Solvent polarity : Polar aprotic solvents enhance reaction rates.
  • Temperature control : Prevents side reactions (e.g., over-alkylation).
  • Catalyst selection : Acidic or basic conditions modulate regioselectivity.

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy group integration and adamantane skeleton signals.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Residual Solvent Analysis : Headspace GC for detecting trace solvents (e.g., triethylamine) if used in synthesis .

Q. How is the stability of this compound assessed under standard laboratory storage conditions?

  • Storage : 2–8°C under inert gas (argon) to prevent oxidation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition.
  • Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts.

Advanced Research Questions

Q. How does the adamantane skeleton's rigidity influence the regioselectivity of methoxy group introduction at the 1-position?

The adamantane framework imposes steric constraints, favoring substitution at the less hindered 1-position. Computational modeling (DFT) shows lower activation energy for 1-position methoxylation due to reduced steric clash compared to 2- or 3-positions . Experimental validation involves competitive reactions with isotopic labeling (e.g., deuterated reagents) to track regioselectivity .

Q. What are the challenges in isolating this compound from reaction mixtures containing structurally similar byproducts?

  • Byproduct Formation : Over-alkylation or dimerization products (e.g., 1,3-di-methoxy derivatives) may form.
  • Separation Strategies :
    • Chromatography : Gradient elution with C18 columns and acetonitrile/water mobile phases .
    • Crystallization : Differential solubility in ethanol/water mixtures.
  • Detection : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.

Q. How can the reactivity of this compound be leveraged for synthesizing imidazole-based derivatives?

  • Reaction with α-Hydroxyiminoketones : Forms 2-unsubstituted imidazole 3-oxides, useful in medicinal chemistry .
  • Thionation : Treatment with 2,2,4,4-tetramethylcyclobutane-1,3-dithione yields imidazol-2-thiones .
  • O-Alkylation : Generates imidazolium salts for ionic liquid applications .

Q. What mechanistic insights explain the stability of the N–O bond in this compound derivatives under reductive conditions?

Raney-Ni reductions of imidazole N-oxides retain the N–O bond due to the adamantane group’s electron-withdrawing effect, which stabilizes the intermediate radical species. Contrast this with 1-alkylimidazole N-oxides, where N–O cleavage is common .

Notes for Experimental Design

  • Contradictions : and use divergent solvents (1,2-dimethoxyethane vs. diethyl ether) for similar reactions. Pilot studies are recommended to optimize solvent choice for specific substrates.
  • Advanced Applications : The compound’s rigid structure makes it a candidate for drug design (e.g., kinase inhibitors) or supramolecular chemistry (host-guest systems).

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